2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol
Description
2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol is an ethanolamine derivative featuring a benzyl group and a pyrazin-2-yl substituent.
Properties
IUPAC Name |
2-[benzyl(pyrazin-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-9-8-16(13-10-14-6-7-15-13)11-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMQBHIRXOUXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol typically involves the reaction of benzylamine with pyrazine-2-carboxylic acid, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and pyrazinyl groups can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The ethan-1-ol group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The pyrazine ring in the target compound contrasts with the quinoline in HCQ and the benzodioxole in pyrazoline derivatives , affecting electronic properties and bioavailability.
Synthetic Strategies: Reductive amination (e.g., YTK-A76, 39.1% yield ) is common for ethanolamine derivatives, while HCQ employs quinoline-amine coupling for industrial-scale production . Acid-catalyzed methods (e.g., Compound 22f, 68% yield ) highlight alternative pathways for N-alkylation.
Crystallographic and Structural Insights
- Pyrazine-containing compounds (e.g., benzyl dithiocarbazate ) often form stable crystals due to π-π stacking and hydrogen bonding, which could aid in structural elucidation of the target compound using SHELX programs .
- The ethanolamine chain in analogs like YTK-A76 and HCQ adopts flexible conformations, critical for receptor interactions.
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